molecular formula C16H14FN3S B12866699 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B12866699
M. Wt: 299.4 g/mol
InChI Key: ZAWNJNXLSZLLKZ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 5, a phenyl group at position 3, and a carbothioamide group at position 1. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide group, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C16H14FN3S

Molecular Weight

299.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C16H14FN3S/c17-13-8-6-12(7-9-13)15-10-14(19-20(15)16(18)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,18,21)

InChI Key

ZAWNJNXLSZLLKZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=S)N)C3=CC=C(C=C3)F

Origin of Product

United States

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